molecular formula C9H6BrNO B174115 3-Bromoquinolin-6-ol CAS No. 13669-57-3

3-Bromoquinolin-6-ol

Cat. No.: B174115
CAS No.: 13669-57-3
M. Wt: 224.05 g/mol
InChI Key: IGCRMJVOMNKTGB-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the third position and a hydroxyl group at the sixth position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of quinolin-6-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 3-Methoxyquinolin-6-ol

    Oxidation: 3-Bromoquinolin-6-one

    Reduction: 3-Bromoquinoline

Scientific Research Applications

3-Bromoquinolin-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and anticancer effects. The compound may also interfere with DNA replication and repair processes, contributing to its biological activity .

Comparison with Similar Compounds

  • 6-Bromoquinolin-4-ol
  • 8-Hydroxyquinoline
  • 3-Chloroquinolin-6-ol

Comparison: 3-Bromoquinolin-6-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological properties. Compared to 6-Bromoquinolin-4-ol, it has different substitution patterns that affect its chemical behavior. 8-Hydroxyquinoline, while similar in structure, lacks the bromine atom, resulting in different biological activities. 3-Chloroquinolin-6-ol, with a chlorine atom instead of bromine, exhibits different reactivity due to the varying electronegativity of the halogens .

Properties

IUPAC Name

3-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCRMJVOMNKTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564250
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-57-3
Record name 3-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Intermediate A (1 g, 3.76 mmol) and K2CO3 (1.04 g, 7.52 mmol) in MeOH/H2O (5 mL/3 mL) was stirred at rt for 2 hours. The reaction mixture was concentrated under reduced pressure to afford a crude solid which was further purified by washing with water, dried under vacuum to give the title compound as white solid (760 mg, yield 86%). LCMS (method N): [M+H]+=224, tR=2.29 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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